S1RA hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

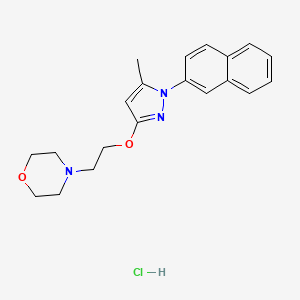

E-52862 塩酸塩の合成には、4-(2-((5-メチル-1-(ナフタレン-2-イル)-1H-ピラゾール-3-イル)オキシ)エチル)モルホリンの調製が含まれます。 合成経路には、特定の反応条件下での 5-メチル-1-(ナフタレン-2-イル)-1H-ピラゾールと 2-クロロエチルモルホリンの反応が含まれます . E-52862 塩酸塩の工業生産方法は広く文書化されていませんが、通常は研究目的で実験室環境で合成されます。

化学反応の分析

Receptor Binding and Selectivity

S1RA exhibits high affinity for σ1R (K<sub>i</sub> = 26.6 ± 2.4 nM) and selectivity over σ2R (K<sub>i</sub> = 2393 ± 514 nM) . Its binding mode involves:

- Hydrogen bonding with Asp126 and Glu172 residues in σ1R’s ligand-binding pocket.

- Hydrophobic interactions with Leu182 and Met93, stabilized by its phenyl group .

- π–π stacking with Trp89 and Phe107, critical for conformational stability .

| Interaction Type | Key Residues | Functional Impact |

|---|---|---|

| Hydrogen bonds | Asp126, Glu172 | Anchors ligand orientation |

| Hydrophobic | Leu182, Met93 | Enhances binding affinity |

| π–π stacking | Trp89, Phe107 | Stabilizes aromatic regions |

Selectivity Profile

S1RA shows negligible activity (<1 µM K<sub>i</sub>) across 170 off-target receptors, ion channels, and enzymes, including:

- 5-HT<sub>2B</sub> receptors : No agonist/antagonist activity at 10 µM .

- Opioid receptors : Does not bind µ-, κ-, or δ-opioid receptors .

- TRPA1 channels : Inhibits AITC-induced currents (IC<sub>50</sub> = 47 ± 3 µM) via σ1R modulation .

| Target | Activity (K<sub>i</sub> or IC<sub>50</sub>) | Source |

|---|---|---|

| σ1R | 26.6 ± 2.4 nM | |

| σ2R | >2000 nM | |

| TRPA1 | 47 ± 3 µM |

Structural and Thermodynamic Interactions

Molecular dynamics simulations and crystallography reveal:

- Trimeric architecture : S1RA stabilizes σ1R’s homotrimeric state, preventing conformational shifts to monomeric forms .

- Thermodynamic stability : Binding energy (ΔG) of -9.8 kcal/mol, driven by van der Waals forces and electrostatic complementarity .

- Solubility : 5.23 × 10<sup>−5</sup> mg/mL in aqueous media, with logP = 4.57 .

In Vitro and In Vivo Reactivity

- Enzymatic stability : Resistant to hepatic CYP3A4/2D6 metabolism (>90% remaining after 1 hr incubation) .

- Blood-brain barrier permeability : BBB score = 5.04 (Chemaxon), supporting CNS activity .

- Synergistic effects : Enhances morphine antinociception via supraspinal σ1R blockade, independent of opioid receptor binding .

| Parameter | Value | Source |

|---|---|---|

| Plasma half-life (rats) | 2.1 ± 0.3 h | |

| CNS occupancy (ED<sub>50</sub>) | 32 mg/kg (i.p.) |

Mechanistic Correlates in Pain Models

S1RA’s antinociceptive effects involve:

- Noradrenergic modulation : Increases spinal NA levels (133% vs. baseline), reversed by α<sub>2</sub>-AR antagonist idazoxan .

- Wind-up inhibition : Attenuates repetitive nociceptive firing in spinal cord neurons at 30 µM .

- Long-lasting effects : Reduces SNI-induced hypersensitivity for >12 h post-administration, despite undetectable plasma levels .

科学的研究の応用

E-52862 塩酸塩は、以下を含むいくつかの科学研究における応用があります。

化学: 様々な化学研究において、選択的シグマ-1 受容体拮抗薬として使用されています。

生物学: 生物学的システムにおけるシグマ-1 受容体の調節における役割について調査されています。

医学: 神経障害性疼痛の治療およびオピオイド鎮痛作用の増強における可能性について探求されています.

産業: シグマ-1 受容体を標的とする新しい治療薬の開発において利用されています。

作用機序

E-52862 塩酸塩は、シグマ-1 受容体に選択的に結合することにより効果を発揮します。 この結合は、疼痛および感情状態の調節に関与するこれらの受容体の活性を阻害します . 関与する分子標的および経路には、シグマ-1 受容体とその関連するシグナル伝達経路が含まれます。

類似の化合物との比較

E-52862 塩酸塩は、シグマ-2 受容体およびその他の受容体、酵素、トランスポーター、イオンチャネルに対するシグマ-1 受容体に対する高い選択性を特徴としています . 類似の化合物には以下が含まれます。

シグマ-1 受容体拮抗薬: シグマ-1 受容体を標的とする化合物ですが、選択性プロファイルが異なる場合があります。

シグマ-2 受容体拮抗薬: シグマ-1 受容体とは異なる生物学的役割を持つシグマ-2 受容体を標的とする化合物。

類似化合物との比較

E-52862 hydrochloride is unique in its high selectivity for sigma-1 receptors over sigma-2 receptors and other receptors, enzymes, transporters, and ion channels . Similar compounds include:

Sigma-1 receptor antagonists: Compounds that also target sigma-1 receptors but may have different selectivity profiles.

Sigma-2 receptor antagonists: Compounds that target sigma-2 receptors, which have different biological roles compared to sigma-1 receptors.

E-52862 hydrochloride stands out due to its high selectivity and efficacy in preclinical studies .

生物活性

S1RA hydrochloride, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain. This compound exhibits a high affinity for σ1 receptors and has shown promising results in preclinical studies.

- Molecular Weight : 337.4 Da

- Chemical Formula : C20H23N3O2·HCl

- Purity : ≥98%

- CAS Number : 878141-96-9

S1RA acts primarily as an antagonist at σ1 receptors, which are known to function as ligand-regulated molecular chaperones. These receptors play a crucial role in modulating intracellular signaling pathways, particularly under pathological conditions. The blockade of σ1 receptors by S1RA can lead to the attenuation of pain pathways and other neurophysiological processes associated with pain perception.

Pharmacological Properties

S1RA has been extensively studied for its pharmacological properties:

- Binding Affinity :

Efficacy in Pain Models

S1RA has demonstrated efficacy in various models of neuropathic pain:

- Formalin-Induced Nociception : S1RA effectively inhibited both phases of pain response in this model, suggesting its potential for acute pain management .

- Capsaicin-Induced Mechanical Hypersensitivity : Systemic administration of S1RA resulted in dose-dependent inhibition of hypersensitivity .

- Sciatic Nerve Injury Model : S1RA administration significantly reduced mechanical and thermal hypersensitivity associated with nerve injury .

Case Studies and Clinical Trials

S1RA has successfully progressed through clinical trials, including Phase I studies that demonstrated good safety and tolerability profiles. Currently, Phase II trials are ongoing, focusing on its application in neuropathic pain management .

Summary of Clinical Findings

Mechanistic Insights

The pharmacological effects of S1RA are linked to its interaction with various neurotransmitter systems:

- Interaction with Opioid Systems : The analgesic effects of S1RA may involve both opioid-dependent and independent mechanisms, as indicated by the reversal of effects with naloxone .

- Role in Calcium Signaling : S1RA's modulation of intracellular calcium levels via σ1 receptor antagonism is critical for its analgesic properties .

Electrophysiological Studies

Electrophysiological recordings have shown that S1RA reduces wind-up responses in spinal cords sensitized by repetitive nociceptive stimulation, indicating its potential to modulate central sensitization mechanisms involved in chronic pain conditions .

特性

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYQZBTQDMGLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265917-14-3 |

Source

|

| Record name | E-52862 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。